molecular formula C15H24O2 B1583027 Dihydrocurcumenone CAS No. 142717-57-5

Dihydrocurcumenone

Cat. No. B1583027
M. Wt: 236.35 g/mol
InChI Key: OQZCUYXRSFWCJU-ZGFBFQLVSA-N
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Description

Dihydrocurcumenone is a carabrane-type sesquiterpene . It can be isolated from the rhizomes of Curcuma zedoaria .


Synthesis Analysis

The synthesis of Dihydrocurcumenone-like compounds has been carried out by the mechanochemical method, which is an efficient green method for the synthesis of organic compounds . The most efficient grinding time for mechanochemical synthesis was determined using PXRD and DSC techniques .


Physical And Chemical Properties Analysis

Dihydrocurcumenone is known to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . Its exact physical and chemical properties are yet to be fully elucidated.

Scientific Research Applications

  • Food and Biotechnological Applications

    • Summary: Curcumin, a yellow polyphenolic pigment from the Curcuma longa L. (turmeric) rhizome, has been used for centuries for culinary and food coloring purposes, and as an ingredient for various medicinal preparations, widely used in Ayurveda and Chinese medicine . It has been identified to have multiple skin and health benefits, including stimulation of skin cell activity .
    • Methods: The application of curcumin in food and biotechnology involves extraction from the turmeric rhizome and incorporation into food products or medicinal preparations .
    • Results: The use of curcumin in food and biotechnology has been found to improve health outcomes and stimulate skin cell activity .
  • Pharmaceutical Applications (COVID-19 Treatment)

    • Summary: A study found that curcumin compounds have good pharmacokinetics and potential as drugs against COVID-19 .
    • Methods: The study involved molecular docking of curcumin compounds against the main protease in COVID-19 . The molecular docking method for predicting the structure of protein-compound complexes is called protein-ligand docking .
    • Results: The results showed that curcumin compounds have a higher affinity than bisdemethoxycurcumin and oseltamivir . The visualization of the protein-ligand complex showed that the curcumin compound had good stability interaction .
  • Cosmetic Applications

    • Summary: Dihydrocurcumenone has been identified to have multiple skin and health benefits, including stimulation of skin cell activity . More applications of the plant extract are still being discovered .
    • Methods: The application in cosmetics involves the extraction of Dihydrocurcumenone from the plant and its incorporation into skincare products .
    • Results: The use of Dihydrocurcumenone in cosmetics has been found to stimulate skin cell activity and improve skin health .
  • Vascular Relaxation Activity

    • Summary: Dihydrocurcumenone, a carabrane-type sesquiterpene, can be isolated from Curcuma zedoaria, and the common form is 4-dihydrocurcumenone . It has been found to have vascular relaxation activity .
    • Methods: The study involved the isolation of Dihydrocurcumenone from Curcuma zedoaria and testing its effect on isolated rat aortic strips .
    • Results: 4-dihydrocurcumenone was found to inhibit the high concentration of K+ induced constriction of isolated rat aortic strips .
  • Health and Wellness Products

    • Summary: Dihydrocurcumenone, found in the Japanese White Turmeric and Japanese Spring Turmeric, has been identified to have multiple skin and health benefits, including stimulation of skin cell activity . More applications of the plant extract are still being discovered .
    • Methods: The application in health and wellness products involves the extraction of Dihydrocurcumenone from the plant and its incorporation into various products .
    • Results: The use of Dihydrocurcumenone in health and wellness products has been found to stimulate skin cell activity and improve health .
  • Inhibition of K+ Induced Constriction

    • Summary: Dihydrocurcumenone can inhibit the high concentration of K+ induced constriction of isolated rat aortic strips .
    • Methods: The study involved the isolation of Dihydrocurcumenone from Curcuma zedoaria and testing its effect on isolated rat aortic strips .
    • Results: 4-dihydrocurcumenone was found to inhibit the high concentration of K+ induced constriction of isolated rat aortic strips .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Dihydrocurcumenone . It is also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

(1S,6R,7R)-7-[(3S)-3-hydroxybutyl]-1-methyl-4-propan-2-ylidenebicyclo[4.1.0]heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-9(2)11-7-13-12(6-5-10(3)16)15(13,4)8-14(11)17/h10,12-13,16H,5-8H2,1-4H3/t10-,12+,13+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZCUYXRSFWCJU-ZGFBFQLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1C2C1(CC(=O)C(=C(C)C)C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC[C@@H]1[C@@H]2[C@]1(CC(=O)C(=C(C)C)C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30931611
Record name 7-(3-Hydroxybutyl)-1-methyl-4-(propan-2-ylidene)bicyclo[4.1.0]heptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo(4.1.0)heptan-3-one, 7-((3S)-3-hydroxybutyl)-1-methyl-4-(1-methylethylidene)-, (1S,6R,7R)-

CAS RN

142717-57-5
Record name 4S-Dihydrocurcumenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142717575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(3-Hydroxybutyl)-1-methyl-4-(propan-2-ylidene)bicyclo[4.1.0]heptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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